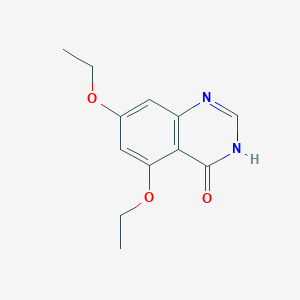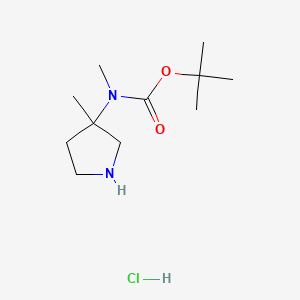![molecular formula C17H34B2O4 B13919733 2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound’s structure features two boronate ester groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride (BCl3) or boron tribromide (BBr3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] undergoes various types of chemical reactions, including:
Borylation: The compound can be used in borylation reactions to introduce boronate ester groups into organic molecules.
Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Coupling Reactions: The compound is also used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Copper Catalysts: Also used in borylation reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Major Products
The major products formed from these reactions include various organoboron compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .
科学的研究の応用
2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] has numerous applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of boron-containing drugs and drug intermediates.
Materials Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The compound exerts its effects through the formation of boron-oxygen bonds, which are highly reactive and can participate in various chemical transformations. The boronate ester groups in the compound can interact with other molecules, facilitating the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used .
類似化合物との比較
Similar Compounds
2,2’-(3-Phenylpropane-1,1-diyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]: Similar structure but with a phenylpropane group instead of a dimethylpropylidene group.
2,2’-(3,8-diisopropylpyrene-1,6-diyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]: Contains a pyrene group, offering different reactivity and applications.
1,3,2-Dioxaborolane, 2,2’-(9,10-anthracenediyldi-4,1-phenylene)bis[4,4,5,5-tetramethyl-: Features an anthracene group, providing unique properties for specific applications.
Uniqueness
2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is unique due to its stability and versatility in various chemical reactions. Its structure allows for efficient formation of boron-oxygen bonds, making it a valuable reagent in organic synthesis and other applications .
特性
分子式 |
C17H34B2O4 |
|---|---|
分子量 |
324.1 g/mol |
IUPAC名 |
2-[2,2-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H34B2O4/c1-13(2,3)12(18-20-14(4,5)15(6,7)21-18)19-22-16(8,9)17(10,11)23-19/h12H,1-11H3 |
InChIキー |
VCFDNEQFXHGEQX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


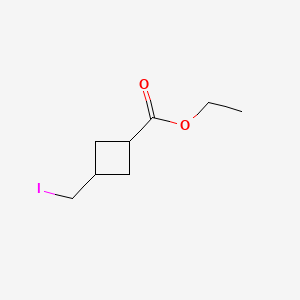
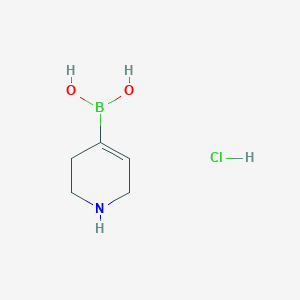


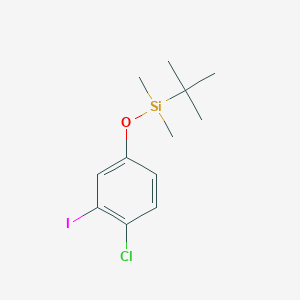
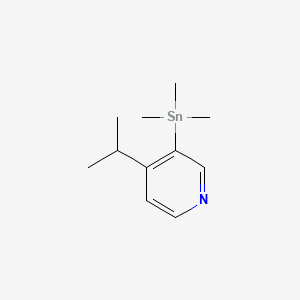


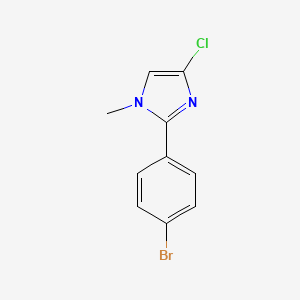
![2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide](/img/structure/B13919715.png)
